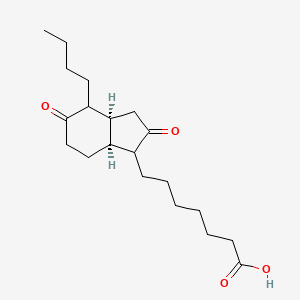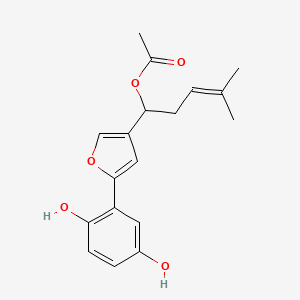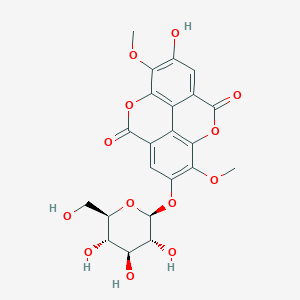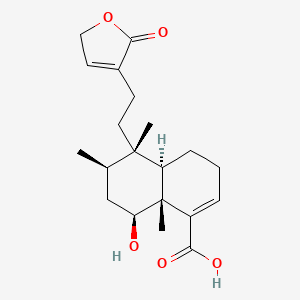
PB-22 N-(4-hydroxypentyl) metabolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PB-22 is a synthetic cannabinoid which is structurally analogous to the potent aminoalkylindoles like JWH 018. PB-22 N-(4-hydroxypentyl) metabolite is an expected metabolite of PB-22, based on the metabolism of JWH 018. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Aplicaciones Científicas De Investigación
Metabolism of Synthetic Cannabinoids PB-22
- Study 1 : This study investigated the metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, in human hepatocytes. The predominant metabolic pathway identified was ester hydrolysis, producing various pentylindole-3-carboxylic acid metabolites. Several metabolites were identified, primarily through oxidation and glucuronidation processes (Wohlfarth et al., 2014).
Quantification in Human Urine
- Study 2 : This study developed a method for the quantification of 5F-PB-22 and its metabolites in human urine, indicating its application in forensic toxicology. This included identifying metabolites like 5F-PB-22 3-carboxyindole and PB-22 N-5-hydroxypentyl (Minakata et al., 2017).
Metabolism in Cunninghamella elegans
- Study 9 : This study used Cunninghamella elegans, a fungus, to study the metabolism of synthetic cannabinoids like 5F-PB-22 and PB-22. The findings were consistent with previously reported human metabolites, showcasing the potential for using this model organism in studying the metabolism of newly emerging synthetic cannabinoids (Watanabe et al., 2017).
Identification of Enzymes in Metabolism
- Study 20 : This research aimed to identify the enzymes involved in the metabolism of phenylbutyrate, a compound structurally similar to PB-22. It highlighted specific enzymes responsible for different steps in the β-oxidation of PB, which can have implications for understanding the metabolic pathways of related compounds like PB-22 (Palir et al., 2017).
Propiedades
Fórmula molecular |
C23H22N2O3 |
|---|---|
Peso molecular |
374.4 |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)7-6-14-25-15-19(18-10-2-3-11-20(18)25)23(27)28-21-12-4-8-17-9-5-13-24-22(17)21/h2-5,8-13,15-16,26H,6-7,14H2,1H3 |
Clave InChI |
USLCLHHNJHEBGL-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCC(O)C)C4=C3C=CC=C4 |
Sinónimos |
quinolin-8-yl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









